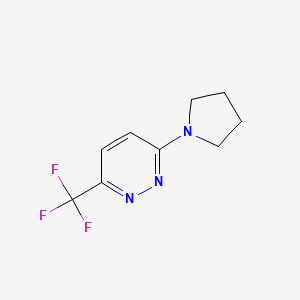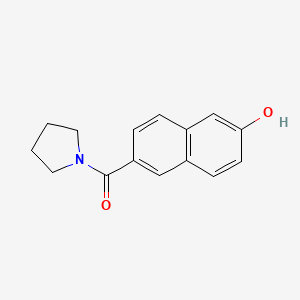
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
Übersicht
Beschreibung
The compound “6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
While specific synthesis methods for “6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated heterocycle, which allows for structural diversity . The carbonyl group attached to the pyrrolidine ring could influence the biological activity of the compound .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Compound Formation
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol and its derivatives exhibit interesting reactivity, leading to the formation of various complex compounds. For instance, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, closely related to 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction also leads to the creation of diarylmethane derivatives and calix[4]resorcinols when reacted with polyatomic phenols, showcasing the compound's utility in synthesizing complex organic structures (Gazizov et al., 2015).
Photoreactivity and Intermediate Formation
The photochemistry of compounds similar to 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, such as 6-bromo-2-naphthols, reveals the formation of electrophilic carbene intermediates upon hydrobromic acid loss. These intermediates exhibit high reactivity, successfully trapping various organic substrates. This study not only elucidates the photoreactivity of such naphthol derivatives but also highlights their potential in creating a wide range of organic compounds through photochemical pathways (Pretali et al., 2009).
Catalytic Applications and Synthesis
Ionic liquids containing metal complexes, such as pyridinium dicationic salts, have been utilized as catalysts in the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, demonstrating the catalytic efficiency and reusability of these systems. This highlights the role of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol derivatives in facilitating environmentally friendly and efficient catalytic processes (Chinnappan et al., 2015).
Material Science and Piezoelectric Properties
Derivatives of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol have been explored in material science, particularly in the synthesis of noncentrosymmetric compounds with piezoelectric properties. Such compounds, derived from the molten reaction of 2-naphthol, 2-hydroxybenzaldehyde, and tetrahydropyrrole, exhibit significant piezoelectric activity, suggesting their potential application in electronic and sensor materials (Zhang et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-6-5-11-9-13(4-3-12(11)10-14)15(18)16-7-1-2-8-16/h3-6,9-10,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOGCBZKNAJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

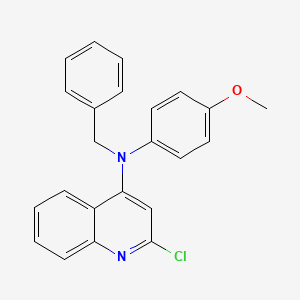
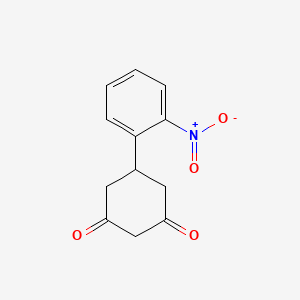
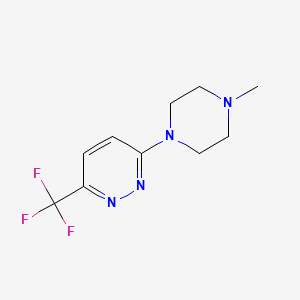
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
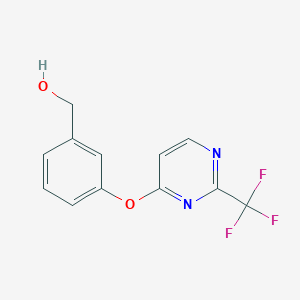
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)
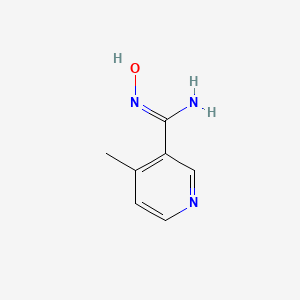
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
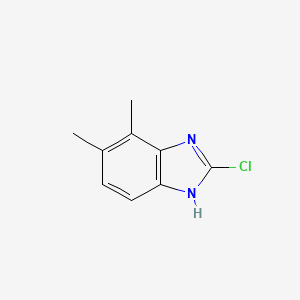
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
